molecular formula C19H18N4O4S2 B10865907 2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N'-[(4-methoxyphenyl)acetyl]acetohydrazide

Cat. No.: B10865907
M. Wt: 430.5 g/mol
InChI Key: JMMTUNHRSXCPIP-UHFFFAOYSA-N
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Description

2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N’-[(4-methoxyphenyl)acetyl]acetohydrazide is a complex organic compound that features a thiophene ring, a pyrimidine ring, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N’-[(4-methoxyphenyl)acetyl]acetohydrazide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving thiophene-2-carbaldehyde and appropriate amines under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyrimidine intermediate.

    Acetohydrazide Formation: The acetohydrazide moiety is formed by reacting the intermediate with hydrazine hydrate and an acetylating agent such as acetic anhydride.

    Final Coupling: The final product is obtained by coupling the acetohydrazide intermediate with 4-methoxyphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the acetohydrazide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfanyl group, where various nucleophiles can replace the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: It can be used to study the interactions of thiophene and pyrimidine derivatives with biological targets.

    Material Science: The compound’s electronic properties may make it useful in the development of organic semiconductors or other advanced materials.

Mechanism of Action

The exact mechanism of action of 2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N’-[(4-methoxyphenyl)acetyl]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity. The thiophene and pyrimidine rings may play a role in binding to these targets, while the acetohydrazide moiety could be involved in forming hydrogen bonds or other interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2-aminothiophene and 2-thiophenecarboxylic acid share the thiophene ring structure.

    Pyrimidine Derivatives: Compounds like 2,4-diaminopyrimidine and 5-fluorouracil share the pyrimidine ring structure.

    Acetohydrazide Derivatives: Compounds such as isoniazid and hydralazine share the acetohydrazide moiety.

Uniqueness

What sets 2-{[4-hydroxy-6-(thiophen-2-yl)pyrimidin-2-yl]sulfanyl}-N’-[(4-methoxyphenyl)acetyl]acetohydrazide apart is the combination of these three distinct functional groups in a single molecule. This unique structure may confer specific biological activities or electronic properties that are not present in simpler analogs.

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N'-[2-[(6-oxo-4-thiophen-2-yl-1H-pyrimidin-2-yl)sulfanyl]acetyl]acetohydrazide

InChI

InChI=1S/C19H18N4O4S2/c1-27-13-6-4-12(5-7-13)9-17(25)22-23-18(26)11-29-19-20-14(10-16(24)21-19)15-3-2-8-28-15/h2-8,10H,9,11H2,1H3,(H,22,25)(H,23,26)(H,20,21,24)

InChI Key

JMMTUNHRSXCPIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NNC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CS3

Origin of Product

United States

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